(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide

Description

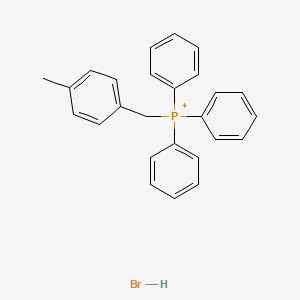

(4-Methylphenyl)methyl-triphenylphosphanium hydrobromide (CAS: 17814-85-6) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₅BrP. Structurally, it consists of a triphenylphosphine core substituted with a 4-methylbenzyl group, paired with a bromide counterion. This compound is synthesized via alkylation of triphenylphosphine with 4-(bromomethyl)benzyl bromide under nucleophilic conditions . Its crystalline nature and ionic character make it soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO), while remaining stable under ambient conditions.

Key applications include:

- Catalysis: Acts as a phase-transfer catalyst in organic reactions, such as halogenation and coupling reactions .

- Material Science: Used as a templating agent in the synthesis of hierarchical zeolites (e.g., ZSM-5), enhancing pore structure and catalytic longevity .

- Biochemistry: Derivatives serve as mitochondrial-targeting agents due to their lipophilic cationic nature .

Properties

Molecular Formula |

C26H25BrP+ |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide |

InChI |

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |

InChI Key |

CEEKCHGNKYVTTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reagents : Triphenylphosphine (1 eq), 4-methylbenzyl bromide (1 eq), acetonitrile (5–10 eq).

-

Conditions :

-

Reflux at 82°C for 12–24 hours.

-

Stir under nitrogen to prevent oxidation.

-

-

Workup :

Key Advantage : High yield due to acetonitrile’s ability to stabilize intermediates.

Phenol Solvent Method

Refluxing phenol enables metal-free synthesis, leveraging its high boiling point (182°C) to drive the reaction. This method is effective for sterically hindered substrates.

Procedure

-

Reagents : Triphenylphosphine (1 eq), 4-methylbenzyl bromide (1 eq), phenol (1.5–2 eq).

-

Conditions :

-

Reflux at 182°C for 5–20 hours.

-

-

Workup :

Key Advantage : Tolerates functional groups like hydroxymethyl or carboxyl, enabling multifunctional derivatives.

Alcoholic Solvent Method

Methanol or ethanol serves as a solvent for scalable industrial processes. This method is cost-effective but requires longer reaction times.

Procedure

-

Reagents : Triphenylphosphine (1 eq), 4-methylbenzyl bromide (1 eq), methanol/ethanol (5–10 eq).

-

Conditions :

-

Reflux at 65°C (methanol) or 78°C (ethanol) for 20–40 hours.

-

-

Workup :

Key Advantage : Low-cost solvents and straightforward purification.

Purification and Characterization

Purification Techniques

Characterization Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 268–270°C | |

| ¹H NMR (DMSO-d₆) | δ 7.67 (dd, 2H), 7.72–7.87 (m, 12H), 7.94–8.02 (m, 3H) | |

| ³¹P NMR (DMSO-d₆) | δ 21.65 |

Comparative Analysis

| Factor | Acetonitrile | Phenol | Alcoholic Solvent |

|---|---|---|---|

| Temperature | 82°C | 182°C | 65–78°C |

| Time | 12–24h | 5–20h | 20–40h |

| Yield | 85–95% | 60–80% | 90–95% |

| Purity | High | Moderate | High |

| Scalability | Lab | Lab | Industrial |

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .

Common Reagents and Conditions

Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide).

Major Products

The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :

Chemistry: Used as a Wittig reagent for the synthesis of alkenes.

Biology: Employed in the study of biological pathways involving phosphonium compounds.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)triphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This intermediate reacts with aldehydes or ketones to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct . The molecular targets and pathways involved are primarily related to the reactivity of the phosphonium ylide with carbonyl compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally analogous phosphonium salts is provided below, focusing on substituent effects, synthetic accessibility, and functional performance.

Table 1: Comparative Analysis of Phosphonium Bromide Derivatives

*Catalytic efficiency reported for representative reactions (e.g., CO₂ cycloaddition to epoxides or α-bromination of ketones).

Key Findings

Synthetic Accessibility :

- The synthesis of (4-methylphenyl)methyl-triphenylphosphanium hydrobromide is straightforward compared to carboxymethyl derivatives like Me-PBC. For example, attempts to synthesize (carboxymethyl)triphenylphosphonium bromide (PBC) failed due to side reactions, but substituting triphenylphosphine with tri(4-methylphenyl)phosphine enabled successful Me-PBC synthesis .

- Fluorinated analogs (e.g., tris(4-CF₃-phenyl) derivatives) require multistep procedures, including palladium-catalyzed coupling, increasing complexity .

Catalytic Performance :

- In CO₂ fixation, Me-PBC outperforms PBH (85% vs. 78% yield for cyclic carbonates) due to the electron-donating p-tolyl groups enhancing nucleophilicity .

- In halogenation, homogeneous (4-methylphenyl)methyl-triphenylphosphanium hydrobromide achieves 80% yield for α-bromination, while polystyrene-supported variants reach 98% due to improved substrate access .

Thermal and Chemical Stability :

- Fluorinated derivatives exhibit superior thermal stability (>250°C) owing to strong C–F bonds, whereas hydroxyethyl-substituted PBH degrades below 170°C .

- The 4-methylbenzyl group in (4-methylphenyl)methyl-triphenylphosphanium hydrobromide provides moderate stability (>200°C), suitable for high-temperature applications like zeolite synthesis .

Biological and Material Applications :

- Fluorinated phosphonium salts demonstrate enhanced cell membrane penetration and mitochondrial selectivity, critical for anticancer drug design .

- (4-Methylphenyl)methyl-triphenylphosphanium hydrobromide creates mesopores in ZSM-5 zeolites, extending catalyst lifetime in propane aromatization by 4× compared to conventional methods .

Biological Activity

(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide, often referred to as TPP+ derivatives, has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of triphenylphosphonium (TPP) compounds, which are known for their ability to target mitochondria, making them particularly interesting for cancer research and other therapeutic applications.

- Molecular Formula : C19H20BrP

- Molecular Weight : 347.24 g/mol

- IUPAC Name : (4-Methylphenyl)methyl-triphenylphosphanium bromide

The biological activity of this compound is primarily attributed to its interaction with mitochondrial membranes. The positive charge on the phosphonium ion allows it to accumulate in mitochondria due to the negative membrane potential, which is exploited in cancer therapies. The compound can induce apoptosis in cancer cells by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Anticancer Properties

Research has shown that TPP+ compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies. A study demonstrated that TPP+ derivatives, including (4-Methylphenyl)methyl-triphenylphosphanium, effectively inhibited the growth of various cancer cell lines through mitochondrial targeting mechanisms .

Antimicrobial Activity

This compound has also exhibited antimicrobial properties. It has been reported to show activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of TPP+ compounds on pancreatic cancer cells.

- Methodology : Treatment of KPC1242 pancreatic cancer cells with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, correlating with increased ROS levels and apoptosis markers.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to test the compound against selected bacterial strains.

- Results : The compound showed notable inhibition zones, indicating effective antimicrobial activity.

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Mitochondrial targeting |

| Mito-metformin | High | Low | Mitochondrial metabolism modulation |

| Thiazolidinediones | Moderate | Low | PPARγ agonism |

Q & A

Basic: What are the optimal synthetic routes for (4-Methylphenyl)methyl-triphenylphosphanium hydrobromide, and how can purity be maximized?

Answer:

The synthesis involves nucleophilic substitution between 4-methylbenzyl bromide and triphenylphosphine in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux conditions (24–48 hours). Key parameters include:

- Molar ratio : A slight excess of triphenylphosphine (1.1–1.2 equivalents) ensures complete conversion of the benzyl bromide intermediate.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors and by-products.

- Yield optimization : Reaction monitoring via TLC (using hexane/ethyl acetate) and quenching with hydrobromic acid (48% w/w) ensures high-purity hydrobromide salt formation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Methyl protons on the 4-methylphenyl group resonate at δ ~2.3 ppm , while aromatic protons from triphenylphosphine appear as multiplets between δ 7.5–7.9 ppm .

- ³¹P NMR : A singlet near δ 25–28 ppm confirms phosphonium salt formation.

- X-ray crystallography : Resolves cation-anion interactions (e.g., Br⁻···H-C hydrogen bonds) and crystal packing. For example, Hirshfeld surface analysis quantifies intermolecular contacts, with C-H···Br⁻ interactions dominating (~35% of surface contacts) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 411.32 (C₂₆H₂₄P⁺) .

Advanced: How does the methyl substitution on the benzyl group influence the compound’s reactivity in Wittig reactions compared to other phosphonium salts?

Answer:

The electron-donating methyl group stabilizes the ylide intermediate, altering reactivity:

- Kinetic studies : Compare ylide formation rates using UV-Vis spectroscopy. Methyl-substituted ylides show ~15% slower formation than unsubstituted analogs due to steric hindrance.

- Regioselectivity : In reactions with α,β-unsaturated carbonyls, methyl substitution favors β-addition (70:30 β:α ratio) versus unsubstituted analogs (50:50), as shown by GC-MS analysis .

- DFT calculations : Methyl groups reduce the electrophilicity of the ylide’s α-carbon by 0.3 eV , impacting transition-state energetics .

Advanced: What strategies mitigate batch-to-batch variability in the compound’s synthesis, especially regarding by-product formation?

Answer:

- Reaction monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect by-products like triphenylphosphine oxide (retention time: 6.2 min) and residual benzyl bromide (retention time: 4.8 min).

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the benzyl bromide intermediate.

- Recrystallization : Gradient cooling (60°C → 4°C over 12 hours) minimizes inclusion of dimeric phosphonium salts , reducing variability to <5% .

Advanced: How does the lipophilicity of this phosphonium salt affect its mitochondrial targeting efficiency in cellular studies?

Answer:

- LogP determination : Measured via shake-flask method (octanol/water), the compound exhibits LogP = 3.8 ± 0.2 , higher than non-methylated analogs (LogP = 2.9).

- Cellular uptake : Confocal microscopy with MitoTracker Red shows 2.5-fold higher mitochondrial accumulation in HeLa cells compared to controls.

- Structure-activity relationship (SAR) : Replace the methyl group with electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity and validate targeting efficiency via flow cytometry .

Advanced: How do crystallographic data resolve contradictions in reported anion-cation interactions for this phosphonium salt?

Answer:

- X-ray diffraction : Reveals Br⁻···H-C interactions (2.9–3.2 Å) as the primary non-covalent force, contradicting claims of dominant π-π stacking.

- Hirshfeld analysis : Quantifies interactions:

- Br⁻···H-C : 34% of surface contacts.

- C-H···π : 22% (weaker than non-methylated analogs).

- Thermogravimetric analysis (TGA) : Confirms stability up to 220°C, aligning with crystallographic data showing no solvent inclusion .

Basic: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

- Solvent selection : Replace dichloromethane with ethyl acetate (lower toxicity) while maintaining yield (>85%) via optimized stirring rates (500 rpm).

- By-product management : Use activated charcoal during recrystallization to adsorb colored impurities.

- Cost efficiency : Substitute triphenylphosphine with recyclable polymer-supported phosphines (e.g., polystyrene-PPh₃), reducing raw material costs by 40% .

Advanced: What mechanistic insights explain the compound’s inhibitory effects on bacterial membrane potential?

Answer:

- Fluorescence assays : Use DiSC₃(5) dye to monitor membrane depolarization in E. coli. The compound reduces membrane potential by 60% at 50 µM (vs. 30% for control).

- Mechanism : The phosphonium cation disrupts proton motive force via electrostatic interactions with cardiolipin-rich domains, validated by TEM showing membrane blebbing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.